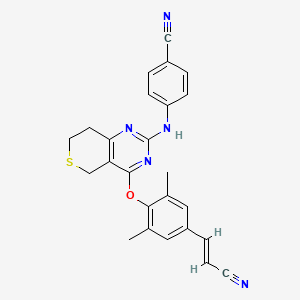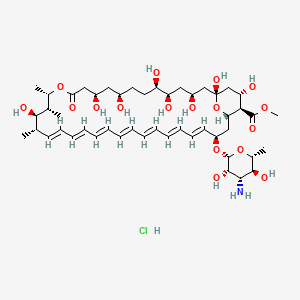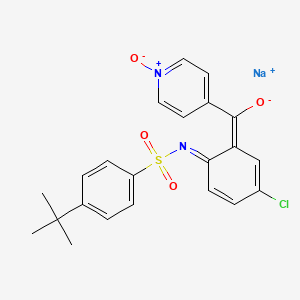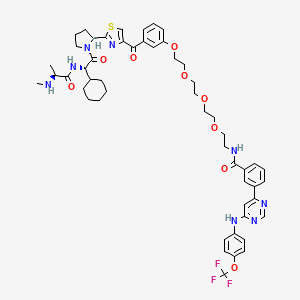
HIV-1 inhibitor-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-8 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific enzymes or proteins within the virus, preventing its replication and spread within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-8 involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
HIV-1 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity.
科学研究应用
HIV-1 inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the molecular interactions between the virus and its inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1.
作用机制
HIV-1 inhibitor-8 exerts its effects by targeting specific enzymes or proteins within the HIV-1 virus. These targets include:
Protease: An enzyme responsible for processing viral proteins, essential for the maturation of infectious viral particles.
Integrase: An enzyme that facilitates the integration of viral DNA into the host genome, a critical step in the viral replication cycle.
By inhibiting these enzymes, this compound prevents the virus from replicating and spreading within the host, thereby reducing the viral load and slowing the progression of AIDS.
相似化合物的比较
HIV-1 inhibitor-8 can be compared with other similar compounds, such as:
Protease inhibitors: Saquinavir, ritonavir, indinavir.
Integrase inhibitors: Raltegravir, elvitegravir, dolutegravir.
Uniqueness
This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile compared to other inhibitors. Its ability to target multiple enzymes within the virus makes it a promising candidate for combination therapies aimed at overcoming drug resistance.
属性
分子式 |
C25H21N5OS |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C25H21N5OS/c1-16-12-19(4-3-10-26)13-17(2)23(16)31-24-21-15-32-11-9-22(21)29-25(30-24)28-20-7-5-18(14-27)6-8-20/h3-8,12-13H,9,11,15H2,1-2H3,(H,28,29,30)/b4-3+ |
InChI 键 |
GLFXFXOZHKJYEL-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)







